REACTION_CXSMILES
|
C[O:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[C:7]=1[CH3:8].Cl>>[OH:11][C:4]1[C:3](=[O:2])[CH:7]([CH3:8])[CH:6]([CH3:9])[C:5]=1[CH3:10]
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Name
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2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one
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Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
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COC=1C(C(C(C1C)C)C)=O
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Name
|
|
Quantity
|
53.9 g
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture is extracted 3 times with 50 ml of ether each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over magnesium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated on a rotary evaporator
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Type
|
DISTILLATION
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Details
|
The crude product is distilled at 45°-48° C./0.03 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(C(C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.57 g | |
YIELD: PERCENTYIELD | 72.9% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |